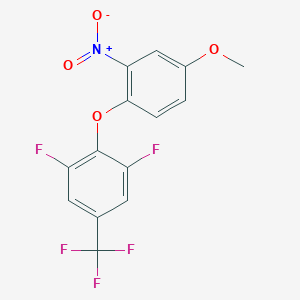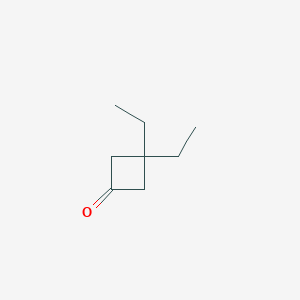
3-(Difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the difluoromethyl and trimethoxyphenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the trimethoxyphenyl group can modulate its overall activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trifluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole
- 3-(Chloromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole
- 3-(Bromomethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole
Uniqueness
3-(Difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole is unique due to the presence of the difluoromethyl group, which can significantly alter its chemical and biological properties compared to its analogs. The difluoromethyl group can enhance metabolic stability and binding affinity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H17F2NO3 |
|---|---|
Peso molecular |
333.3 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole |
InChI |
InChI=1S/C18H17F2NO3/c1-22-13-9-8-11(16(23-2)17(13)24-3)15-14(18(19)20)10-6-4-5-7-12(10)21-15/h4-9,18,21H,1-3H3 |
Clave InChI |
BZHSQQZNLVQYIK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C2=C(C3=CC=CC=C3N2)C(F)F)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13428694.png)

![(2S,2'S)-3,3'-(((6,6'-Dihydroxy-5,5'-diiodo-[1,1'-biphenyl]-3,3'-diyl)bis(oxy))bis(3,5-diiodo-4,1-phenylene))bis(2-aminopropanoic acid)](/img/structure/B13428699.png)
![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13428704.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13428713.png)
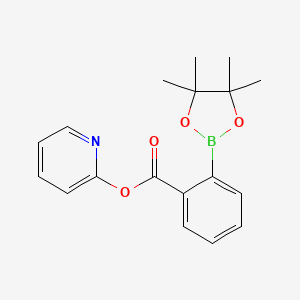
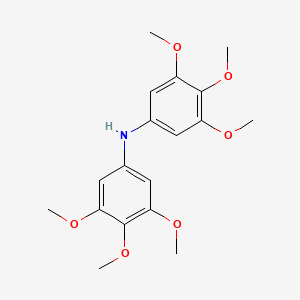
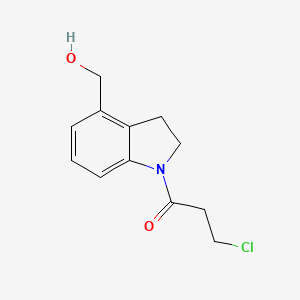
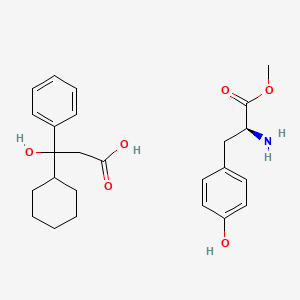
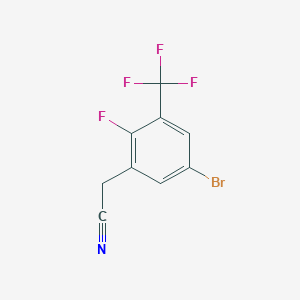

![1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine](/img/structure/B13428754.png)
